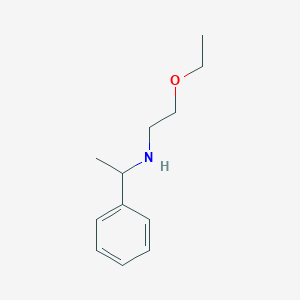
(2-Ethoxyethyl)(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Ethoxyethyl)(1-phenylethyl)amine” is a chemical compound with the systematic name N-(2-ethoxyethyl)-3-phenylpropan-1-amine. Its molecular formula is C₁₀H₁₆NO, and it has a molar mass of approximately 166.24 g/mol. This compound combines an ethoxyethyl group (C₂H₅O) and a phenylethyl group (C₆H₅CH₂) attached to an amino group (NH₂).
Métodos De Preparación
Synthetic Routes:
-
Amide Cyclization Method
- Starting from 2-phenylethylamine, react it with ethyl chloroformate (ClCO₂Et) to form the corresponding amide.
- Next, cyclize the amide using sodium ethoxide (NaOEt) or sodium hydride (NaH) in ethanol to obtain the target compound.
-
Reductive Amination
- Begin with 2-phenylethylamine.
- React it with ethyl acetate (CH₃CO₂Et) and formaldehyde (HCHO) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the desired amine.
Industrial Production:
The industrial synthesis of this compound typically involves reductive amination using commercially available starting materials.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to an imine or amine oxide.
Reduction: Reduction of the imine or amine oxide back to the amine is possible.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reductive Amination: Ethyl acetate, formaldehyde, and a reducing agent (e.g., NaBH₃CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in drug discovery.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory effects.
Industry: Employed in the production of fine chemicals.
Mecanismo De Acción
The compound likely exerts its effects through interactions with receptors or enzymes. Further research is needed to fully elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Phenethylamine: A related compound with a similar phenylethyl group, but without the ethoxyethyl moiety.
Other Amines: Compare with structurally related amines, such as 2-phenylethylamine and other substituted phenethylamines.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-1-phenylethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-14-10-9-13-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
Clave InChI |
MDUMNISADGERPK-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


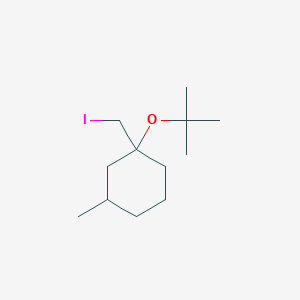

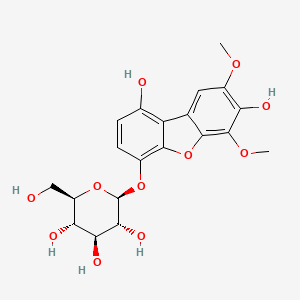
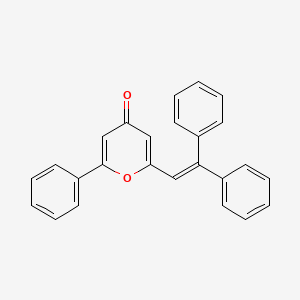
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
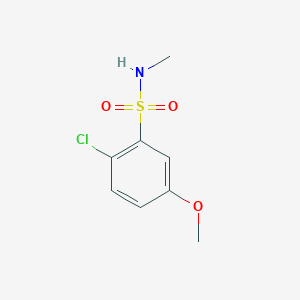
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
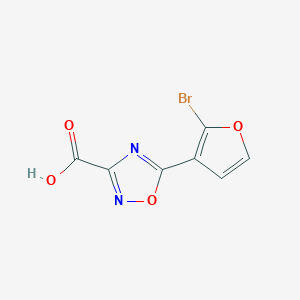

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)

